molecular formula C13H19N3O B7548811 N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No. B7548811
M. Wt: 233.31 g/mol
InChI Key: AXJCFBHZXRBAEX-UHFFFAOYSA-N
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Description

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. CPI-455 is a highly selective inhibitor of the histone methyltransferase enzyme EZH2, which is involved in the regulation of gene expression through chromatin modification.

Mechanism of Action

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide is a highly selective inhibitor of EZH2, which is a histone methyltransferase enzyme that catalyzes the methylation of lysine 27 on histone H3. This modification is associated with the repression of gene expression, and EZH2 is overexpressed in several types of cancer, leading to the dysregulation of gene expression and tumor growth. N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide binds to the catalytic domain of EZH2 and inhibits its enzymatic activity, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide has been shown to have potent antitumor activity in preclinical models of cancer, including prostate, breast, and hematological malignancies. In addition, N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide has been shown to enhance the efficacy of chemotherapy in combination with other drugs, such as docetaxel and carboplatin. N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide has also been shown to induce apoptosis and cell cycle arrest in cancer cells, and to inhibit tumor growth and metastasis in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide in lab experiments include its high selectivity for EZH2, its potent antitumor activity, and its ability to enhance the efficacy of chemotherapy. However, the limitations of using N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide include its low solubility and stability, which can affect its bioavailability and pharmacokinetics. In addition, the high cost of synthesis and the lack of clinical data on its safety and efficacy in humans are also limitations.

Future Directions

For the research on N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide include the development of more efficient synthetic routes to improve its yield and purity, the optimization of its pharmacokinetics and bioavailability, and the evaluation of its safety and efficacy in clinical trials. In addition, the identification of biomarkers for patient selection and the exploration of combination therapies with other drugs are also important areas of research. Finally, the elucidation of the molecular mechanisms underlying the antitumor activity of N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide and the identification of potential resistance mechanisms are also important future directions.

Synthesis Methods

The synthesis of N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide involves several steps, including the preparation of the starting materials, the formation of the imidazo[1,2-a]pyridine core, and the introduction of the cyclopentyl and carboxamide groups. The synthesis of N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide was first reported by GlaxoSmithKline in 2015, and since then, several modified synthetic routes have been developed to improve the yield and purity of the compound.

Scientific Research Applications

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. EZH2 is overexpressed in several types of cancer, including prostate, breast, and hematological malignancies, and is associated with poor prognosis and resistance to chemotherapy. N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy in preclinical models.

properties

IUPAC Name

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c17-13(14-10-5-1-2-6-10)11-9-16-8-4-3-7-12(16)15-11/h9-10H,1-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJCFBHZXRBAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CN3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide

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